
Succinobucol Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Succinobucol Benzyl Ester typically involves the esterification of succinobucol with benzyl alcohol. This reaction can be catalyzed by various agents, including tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP), under mild reaction conditions . The reaction proceeds via C(sp3)–H bond functionalization, yielding the desired ester in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Succinobucol Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Succinobucol Benzyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
Succinobucol Benzyl Ester exerts its effects through several mechanisms:
Antioxidant Activity: The compound inhibits the formation of reactive oxygen species, thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits key inflammatory cytokines, chemokines, and vascular adhesion molecules, which are involved in the pathogenesis of atherosclerosis.
Lipid-Lowering Properties: The compound reduces lipid levels by inhibiting the oxidation of low-density lipoprotein (LDL), a critical component in the formation of atherosclerotic plaque.
Comparaison Avec Des Composés Similaires
Similar Compounds
Probucol: A lipid-lowering drug with antioxidant properties, similar to succinobucol.
Succinobucol: The parent compound of Succinobucol Benzyl Ester, known for its lipid-lowering and anti-inflammatory effects.
Cholesterol-Succinobucol Conjugates: These conjugates enhance the absorption of succinobucol and target lipid metabolism.
Uniqueness
This compound is unique due to its esterified structure, which may confer different pharmacokinetic properties compared to its parent compound, succinobucol. This structural modification can potentially enhance its bioavailability and therapeutic efficacy.
Propriétés
Formule moléculaire |
C42H58O5S2 |
|---|---|
Poids moléculaire |
707.0 g/mol |
Nom IUPAC |
1-O-benzyl 4-O-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenyl] butanedioate |
InChI |
InChI=1S/C42H58O5S2/c1-38(2,3)30-22-28(23-31(36(30)45)39(4,5)6)48-42(13,14)49-29-24-32(40(7,8)9)37(33(25-29)41(10,11)12)47-35(44)21-20-34(43)46-26-27-18-16-15-17-19-27/h15-19,22-25,45H,20-21,26H2,1-14H3 |
Clé InChI |
ZHGWHYKSQIMVGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)OCC3=CC=CC=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
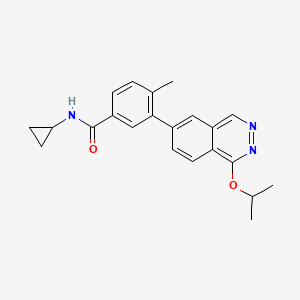

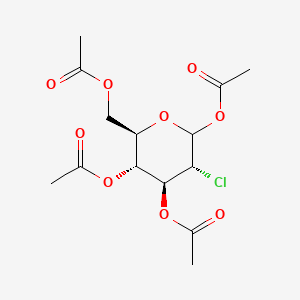
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
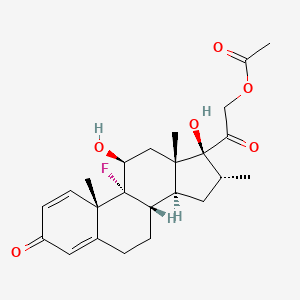
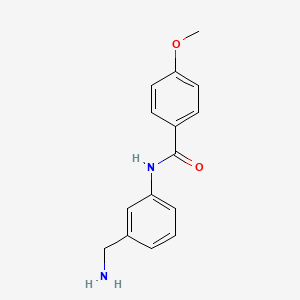
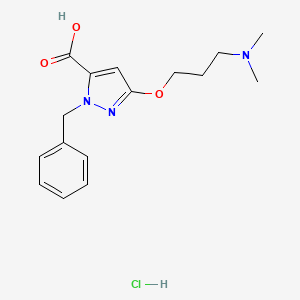
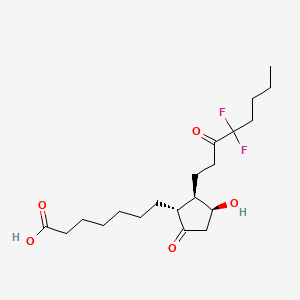


![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
